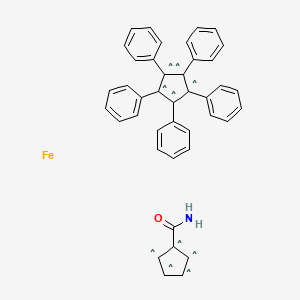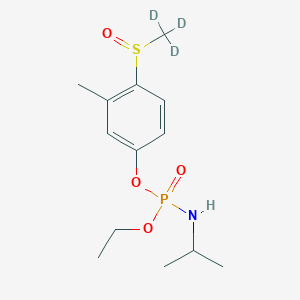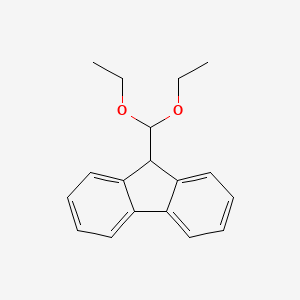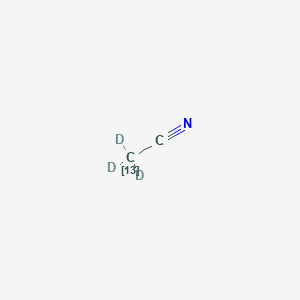
1',2',3'4',5'-Pentaphenylferrocene carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide is a complex organometallic compound with the empirical formula C41H31FeNO and a molecular weight of 609.54 g/mol . This compound is characterized by its unique structure, which includes a ferrocene core substituted with five phenyl groups and a carboxamide functional group.
Preparation Methods
The synthesis of 1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide typically involves the following steps:
Synthesis of Pentaphenylferrocene: This is achieved through the reaction of ferrocene with phenyl lithium or phenyl magnesium bromide in the presence of a suitable catalyst.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting pentaphenylferrocene with an appropriate amine and a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Chemical Reactions Analysis
1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its ferrocene form using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide has several scientific research applications:
Materials Science: The compound’s unique structure and stability make it a candidate for the development of advanced materials with specific electronic and magnetic properties.
Biological Studies: Its potential as a bioactive molecule is being explored, particularly in the context of its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide exerts its effects is primarily related to its ability to coordinate with metal centers and participate in redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it a versatile component in catalytic cycles . The carboxamide group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide can be compared with other ferrocene derivatives such as:
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: This compound is used as a ligand in palladium-catalyzed amination and arylation reactions.
1’,2’,3’4’,5’-Pentaphenylferrocene: The parent compound without the carboxamide group, used in various organic synthesis applications.
The uniqueness of 1’,2’,3’4’,5’-Pentaphenylferrocene carboxamide lies in its combination of a ferrocene core with multiple phenyl groups and a carboxamide functional group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C41H31FeNO |
|---|---|
Molecular Weight |
609.5 g/mol |
InChI |
InChI=1S/C35H25.C6H6NO.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;7-6(8)5-3-1-2-4-5;/h1-25H;1-4H,(H2,7,8); |
InChI Key |
RWTNZYVLBBTQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][C]([CH]1)C(=O)N.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)





